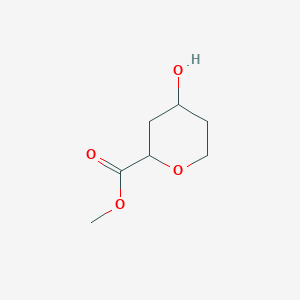

Methyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate

Description

Table 1: Molecular Properties of Methyl 4-Hydroxytetrahydro-2H-Pyran-2-Carboxylate

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₂O₄ | |

| Molecular weight | 160.17 g/mol | |

| SMILES (unspecified) | COC(=O)C1CC(O)CCO1 | |

| SMILES ((2S,4S)) | C[C@@H]1CC@HCCOC1=O |

The molecular formula confirms the presence of seven carbon atoms, twelve hydrogens, and four oxygens, consistent with the ester and hydroxyl functional groups.

Properties

IUPAC Name |

methyl 4-hydroxyoxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-7(9)6-4-5(8)2-3-11-6/h5-6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPIHCJOGZUBLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxytetrahydro-2H-pyran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, leading to higher purity and lower production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 4-oxotetrahydro-2H-pyran-2-carboxylate.

Reduction: The ester group can be reduced to an alcohol, yielding 4-hydroxytetrahydro-2H-pyran-2-methanol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

Oxidation: Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate.

Reduction: 4-Hydroxytetrahydro-2H-pyran-2-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The hydroxyl and ester groups play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Ethyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate

Structural difference : Ethyl ester substituent instead of methyl.

Key data :

| Property | Ethyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate | Methyl analog (inferred) |

|---|---|---|

| Molecular formula | $ \text{C}8\text{H}{14}\text{O}_4 $ | $ \text{C}7\text{H}{12}\text{O}_4 $ |

| Molecular weight | 174.19 g/mol | ~160 g/mol |

| Boiling point | 276.9°C (predicted) | Likely lower |

| Storage conditions | Room temperature or 2–8°C (conflicting reports) | Similar, but may vary |

| Hazards | H315 (skin irritation), H319 (eye irritation) | Comparable risks |

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Structural difference : Ketone (4-oxo) replaces hydroxyl (4-hydroxy).

Key distinctions :

- Reactivity : The ketone group is electron-withdrawing, enhancing susceptibility to nucleophilic attack compared to the hydroxyl group, which can participate in hydrogen bonding .

- Acidity : The hydroxyl group in the target compound contributes to higher acidity (pKa ~14.2) versus the neutral ketone .

- Applications : Ketones are often intermediates in oxidation-reduction cascades, whereas hydroxylated derivatives may serve as chiral building blocks in asymmetric synthesis .

Methyl tetrahydro-2H-pyran-4-carboxylate

Structural difference : Ester group at the 4-position instead of 2-position.

Impact of substitution :

- Conformational stability : The 4-carboxylate group may adopt an equatorial position in the chair conformation, reducing steric strain compared to axial 2-substituted analogs .

- Synthetic utility : Positional isomerism affects reactivity in ring-opening or functionalization reactions, with 4-substituted esters often showing distinct regioselectivity .

Methyl tetrahydro-2H-pyran-2-carboxylate

Structural difference : Lacks the 4-hydroxyl group.

Key differences :

- Polarity : Absence of the hydroxyl group reduces hydrophilicity and hydrogen-bonding capacity.

- Stability : The hydroxyl group in the target compound may increase susceptibility to oxidation or dehydration under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.